molecular formula C14H19NO3 B15007162 3-acetyl-2-(cyclohexylamino)-6-methyl-4H-pyran-4-one

3-acetyl-2-(cyclohexylamino)-6-methyl-4H-pyran-4-one

Cat. No.: B15007162
M. Wt: 249.30 g/mol
InChI Key: IIGCOZDHFIABJW-UHFFFAOYSA-N
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Description

3-acetyl-2-(cyclohexylamino)-6-methyl-4H-pyran-4-one is a synthetic organic compound that belongs to the class of pyranones Pyranones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-2-(cyclohexylamino)-6-methyl-4H-pyran-4-one typically involves the condensation of cyclohexylamine with a suitable pyranone precursor. One common method involves the reaction of 3-acetyl-6-methyl-4H-pyran-4-one with cyclohexylamine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification techniques such as recrystallization and distillation are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-2-(cyclohexylamino)-6-methyl-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyranones depending on the nucleophile used.

Scientific Research Applications

3-acetyl-2-(cyclohexylamino)-6-methyl-4H-pyran-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-acetyl-2-(cyclohexylamino)-6-methyl-4H-pyran-4-one involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer properties. The exact molecular pathways and targets are still under investigation and require further research.

Comparison with Similar Compounds

Similar Compounds

    3-acetyl-2-(cyclohexylamino)-6-methyl-4H-pyran-4-one: shares structural similarities with other pyranone derivatives such as:

Uniqueness

  • This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexylamino group contributes to its potential biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

3-acetyl-2-(cyclohexylamino)-6-methylpyran-4-one

InChI

InChI=1S/C14H19NO3/c1-9-8-12(17)13(10(2)16)14(18-9)15-11-6-4-3-5-7-11/h8,11,15H,3-7H2,1-2H3

InChI Key

IIGCOZDHFIABJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C(O1)NC2CCCCC2)C(=O)C

Origin of Product

United States

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